alpha-(3-Biphenylyl)-1-piperidinepropanol hydrochloride

Description

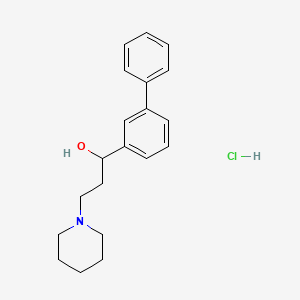

α-(3-Biphenylyl)-1-piperidinepropanol hydrochloride (CAS: 50910-15-1) is a piperidine-derived compound with the molecular formula C₂₀H₂₅NO·HCl and a molecular weight of 331.88 g/mol . Structurally, it features a biphenyl group substituted at the 3-position of the aromatic ring, linked to a piperidine-propanol backbone. This compound is part of a broader class of piperidinepropanol derivatives, which are pharmacologically significant due to their interactions with neurotransmitter receptors, particularly in the central nervous system .

Properties

CAS No. |

50910-15-1 |

|---|---|

Molecular Formula |

C20H26ClNO |

Molecular Weight |

331.9 g/mol |

IUPAC Name |

1-(3-phenylphenyl)-3-piperidin-1-ylpropan-1-ol;hydrochloride |

InChI |

InChI=1S/C20H25NO.ClH/c22-20(12-15-21-13-5-2-6-14-21)19-11-7-10-18(16-19)17-8-3-1-4-9-17;/h1,3-4,7-11,16,20,22H,2,5-6,12-15H2;1H |

InChI Key |

ZBAYYMFPKKPUEP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCC(C2=CC=CC(=C2)C3=CC=CC=C3)O.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step organic route involving:

- Formation of the biphenyl intermediate or its halide derivative.

- Introduction of the piperidine ring via nucleophilic substitution or reductive amination.

- Construction of the propanol side chain.

- Conversion to the hydrochloride salt for isolation and purification.

Although direct literature specifically detailing this exact compound's synthesis is scarce, analogous methods for structurally related biphenyl-piperidinepropanol derivatives provide a reliable framework.

Stepwise Preparation Method

Based on analogous compounds and general synthetic organic chemistry principles, the preparation can be outlined as follows:

| Step | Reaction Description | Key Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 3-bromobiphenyl or 3-biphenylyl halide | Biphenyl undergoes selective bromination at the 3-position using bromine or NBS (N-bromosuccinimide) in an inert solvent such as dichloromethane at low temperature | Ensures regioselective functionalization for subsequent substitution |

| 2 | Formation of Grignard reagent | React 3-bromobiphenyl with magnesium turnings in dry ether to form 3-biphenylylmagnesium bromide | Grignard reagent serves as nucleophile for carbonyl addition |

| 3 | Reaction with piperidinyl-propanone intermediate | The Grignard reagent attacks a ketone intermediate containing the piperidine ring (e.g., 1-piperidin-3-one or derivatives) to form a tertiary alcohol intermediate | Reaction temperature controlled between 0-5°C to avoid side reactions |

| 4 | Reduction or modification of intermediate | If necessary, reduction using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce ketones to alcohols | Careful control of equivalents and temperature (10-70°C) ensures high yield and enantiomeric purity if chiral |

| 5 | Formation of hydrochloride salt | Treatment of the free base with hydrochloric acid in ethanol or ether to precipitate the hydrochloride salt | Enhances compound stability and facilitates purification |

This synthetic outline is supported by related patents and literature on piperidine derivatives and biphenyl compounds.

Example from Patent Analogues

A closely related preparation method for 1-cyclohexyl-1-phenyl-3-piperidinepropanol hydrochloride (structurally similar) involves:

- Preparation of Grignard reagent from chlorocyclohexane and magnesium in diethyl ether.

- Reaction of piperidine hydrochloride with formaldehyde and methyl phenyl ketone to form a solid intermediate.

- Addition of the Grignard reagent to the solid intermediate under cooling.

- Acidification with dilute hydrochloric acid and isolation of the hydrochloride salt by filtration and drying.

This method achieves yields greater than 95% with a short production cycle and low environmental impact, suggesting a potential adaptation for this compound synthesis.

Analytical and Research Findings Related to Preparation

Reaction Optimization Parameters

| Parameter | Typical Range/Value | Effect on Yield and Purity |

|---|---|---|

| Reaction Temperature | 0–70°C depending on step | Controls reaction rate and side product formation |

| Solvent | Dry ether, tetrahydrofuran (THF), methanol | Solvent polarity affects Grignard stability and intermediate solubility |

| Equivalents of Reagents | 1.0–2.5 equivalents of reducing agent (LiAlH4) | Excess reduces incomplete conversion but may increase side reactions |

| Reaction Time | 30 minutes to several hours | Longer times improve conversion but risk decomposition |

| pH for Salt Formation | Acidic (HCl, 5% aqueous solution) | Ensures complete salt formation and crystallization |

Purification Techniques

- Recrystallization from ethanol/ether mixtures.

- Vacuum drying at 70–85°C.

- Chromatographic purification if required for research-grade purity.

Summary Table of Preparation Methods and Conditions

| Method Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Halogenation of biphenyl | Bromine or NBS in DCM, 0–25°C | Selective 3-bromobiphenyl formation |

| Grignard formation | Mg, dry ether, reflux 2–5 hours | Formation of biphenylylmagnesium bromide |

| Nucleophilic addition | Piperidinyl ketone intermediate, 0–5°C | Tertiary alcohol intermediate |

| Reduction | LiAlH4 in THF, 10–70°C | Alcohol formation, chiral control |

| Hydrochloride salt formation | HCl 5% aqueous, ethanol, room temp | Precipitation of hydrochloride salt |

| Purification | Recrystallization, vacuum drying at 70–85°C | High purity, stable compound |

Chemical Reactions Analysis

Types of Reactions

Alpha-(3-Biphenylyl)-1-piperidinepropanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the biphenyl structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while reduction can produce biphenyl alcohols.

Scientific Research Applications

Alpha-(3-Biphenylyl)-1-piperidinepropanol hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of alpha-(3-Biphenylyl)-1-piperidinepropanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidinepropanol derivatives share a common backbone but differ in substituents, leading to variations in pharmacological activity, physicochemical properties, and toxicity. Below is a detailed comparison:

Structural and Pharmacological Comparisons

Physicochemical Properties

Biological Activity

Alpha-(3-biphenylyl)-1-piperidinepropanol hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its interactions with neurotransmitter systems, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring linked to a propanol chain and a biphenyl moiety. The presence of functional groups such as the biphenyl structure enhances its solubility and biological activity, making it a candidate for various therapeutic applications.

Preliminary studies suggest that this compound may interact with neurotransmitter systems, particularly those involved in mood regulation and cognition. Its structural similarities to known psychoactive compounds indicate that it may influence receptor activity, although specific mechanisms are still under investigation.

Pharmacological Effects

Research has indicated various pharmacological effects associated with this compound:

- Neurotransmitter Interaction : Potential modulation of serotonin and dopamine pathways.

- Antimicrobial Activity : Some derivatives have shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 2 to 4 μg/mL against standard strains and even lower against resistant strains .

- Cytotoxicity : Evaluations using HaCaT cells indicated that certain derivatives exhibit low cytotoxicity, with IC50 values significantly higher than their MIC values, suggesting a favorable therapeutic index .

Study 1: Antimycobacterial Activity

A study investigated the antimycobacterial activity of various piperidine derivatives, including this compound. The results demonstrated that some derivatives maintained strong activity against resistant strains of M. tuberculosis, highlighting the importance of structural modifications in enhancing efficacy .

Study 2: Neuropharmacological Assessment

Another investigation focused on the neuropharmacological properties of this compound. It was found to exhibit anxiolytic-like effects in animal models, suggesting potential applications in treating anxiety disorders. The study emphasized the need for further research to elucidate the specific receptors involved in mediating these effects.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.